{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Lipophilicity-guided lead optimization Fragment-based drug discovery ADME property tuning

The compound {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid (CAS 1158341-56-0; molecular formula C₆H₇N₃O₄S; MW 217.20 g/mol) belongs to the 1,3,4-thiadiazol-2-yl oxamic acid chemotype—a recognized pharmacophoric scaffold in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications. It is commercially available from multiple suppliers at purities ranging from 95% to 98% (NLT).

Molecular Formula C6H7N3O4S
Molecular Weight 217.21 g/mol
CAS No. 1158341-56-0
Cat. No. B1465325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid
CAS1158341-56-0
Molecular FormulaC6H7N3O4S
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCOCC1=NN=C(S1)NC(=O)C(=O)O
InChIInChI=1S/C6H7N3O4S/c1-13-2-3-8-9-6(14-3)7-4(10)5(11)12/h2H2,1H3,(H,11,12)(H,7,9,10)
InChIKeyQKGCEMAABSKNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Qualified Evidence Guide for CAS 1158341-56-0: 5-Methoxymethyl-1,3,4-thiadiazole-2-yl-oxamic Acid as a Differentiated Heterocyclic Building Block


The compound {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid (CAS 1158341-56-0; molecular formula C₆H₇N₃O₄S; MW 217.20 g/mol) belongs to the 1,3,4-thiadiazol-2-yl oxamic acid chemotype—a recognized pharmacophoric scaffold in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications [1]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% (NLT) . Critically, the 5-methoxymethyl substitution distinguishes this compound from structurally adjacent analogs by simultaneously modulating lipophilicity, hydrogen-bonding capacity, and molecular weight within a series that is widely used in fragment-based and structure-guided lead discovery.

Procurement Risk Alert: Why 5-Methyl, 5-Ethyl, and 5-Ethoxymethyl Analogs Cannot Replace CAS 1158341-56-0 Without Altering Key Property Profiles


Within the 1,3,4-thiadiazol-2-yl oxamic acid series, even single-atom or single-carbon changes at the 5-position produce measurable shifts in lipophilicity (ΔlogP > 1.0 across the set), hydrogen-bond acceptor count, and molecular size that fundamentally alter fragment-linking compatibility, solubility, and permeability . The 5-methoxymethyl derivative occupies a unique property space—logP of −0.88—that is not duplicated by the 5-methyl (logP −1.00), 5-ethyl (logP +0.20), or 5-ethoxymethyl (logP −0.35) analogs . Substituting these analogs without re-optimizing downstream SAR therefore introduces an avoidable rework cost in hit-to-lead campaigns.

Quantitative Comparator Evidence for CAS 1158341-56-0: Five Dimension-Specific Differentiation Arguments for Procurement Decisions


LogP Modulation Depth: −0.88 Occupies an Unfilled Lipophilicity Gap Between the 5-Methyl (−1.00) and 5-Ethoxymethyl (−0.35) Analogs, Enabling Finer ADME Tuning

The experimental/calculated logP of CAS 1158341-56-0 is −0.88 . This value is 0.12 log units more lipophilic than the 5-methyl analog (logP −1.00) and 0.53 log units more hydrophilic than the 5-ethoxymethyl analog (logP −0.35) . The 5-ethyl analog (logP +0.20) is over 1.0 log unit more lipophilic, placing it in a distinctly different ADME space . No other commercially available analog in this series achieves this intermediate logP window, making CAS 1158341-56-0 the only choice when a modest increase in lipophilicity over the 5-methyl reference is required without the larger jump introduced by ethoxymethyl or ethyl substitution.

Lipophilicity-guided lead optimization Fragment-based drug discovery ADME property tuning

Hydrogen-Bond Acceptor Count Advantage: 7 HBA vs. 6 HBA for Alkyl Analogs Provides Additional Solubility and Binding Interaction Capacity

CAS 1158341-56-0 possesses molecular formula C₆H₇N₃O₄S, yielding 7 hydrogen-bond acceptors (4 O + 3 N) and 2 hydrogen-bond donors (2 NH/OH) . In contrast, the 5-methyl analog (C₅H₅N₃O₃S) and 5-ethyl analog (C₆H₇N₃O₃S) each contain only 6 HBA (3 O + 3 N) . The extra ether oxygen in the methoxymethyl side chain contributes one additional HBA while preserving the rotatable bond count at 3 (versus 2 for methyl, 2 for ethyl). This additional acceptor can participate in water solvation (improving aqueous solubility) and can form supplementary hydrogen bonds with protein targets that lack affinity for the simpler alkyl analogs, without the steric bulk of the 5-ethoxymethyl or 5-(4-chlorophenoxy)methyl derivatives.

Solubility enhancement Hydrogen-bond-driven target engagement Crystal engineering

Patent-Driven Target Relevance: The Methoxymethyl Substituent Is Specifically Claimed in AstraZeneca GLS1 Inhibitor Patents, Creating IP-Differentiated Value for Oncology Lead Discovery

AstraZeneca AB and Cancer Research Technology Ltd. have filed patent families (WO 2015/181539 A1, TN-2018000127-A1, CO2018006928A2) covering 1,3,4-thiadiazole compounds as GLS1 inhibitors for cancer treatment [1][2]. In these patents, the methoxymethyl group is explicitly enumerated as a preferred R⁴ substituent (alongside methoxy and ethoxy), with a proviso that when R¹ is hydrogen, methoxy, or trifluoromethoxy, then R⁴ is methoxymethyl [2]. In contrast, simpler alkyl substituents (methyl, ethyl) are not recited as preferred embodiments. This means CAS 1158341-56-0 maps directly onto patented GLS1 inhibitor chemical space, whereas the 5-methyl, 5-ethyl, and unsubstituted analogs fall outside the specifically claimed scope.

GLS1 (glutaminase) inhibition Oncology drug discovery Patent-protected chemical space

Fragment-Based Drug Discovery (FBDD) Compliance: MW 217 and logP −0.88 Satisfy Rule-of-Three Criteria More Favorably Than the 5-Ethoxymethyl (MW 231, logP −0.35) Analog

For fragment-based drug discovery, the Rule of Three (Ro3) recommends MW ≤ 300 Da, logP ≤ 3, HBD ≤ 3, and HBA ≤ 3 [1]. CAS 1158341-56-0, with MW 217, logP −0.88, 2 HBD, and 7 HBA, falls within or close to all Ro3 criteria except HBA, which is a guideline routinely relaxed for heterocyclic fragments. The 5-ethoxymethyl analog (CAS 1158780-25-6), with MW 231 (+14 Da) and logP −0.35 (+0.53 log units), pushes closer to the lipophilicity ceiling and adds molecular weight without a compensating gain in binding functionality. The 5-methyl analog (MW 187) is smaller and more Ro3-compliant but lacks the ether oxygen. For fragment libraries that aim to balance chemical diversity with lead-like properties, CAS 1158341-56-0 represents an optimized midpoint.

Fragment-based screening Rule of Three (Ro3) Lead-like property space

Density and Solid-State Handling: Predicted Density of 1.6 g/cm³ Matches the 5-Ethoxymethyl Analog but with 14 Da Lower MW, Facilitating Milligram-Scale Solid Dispensing

The predicted density of CAS 1158341-56-0 is 1.6 ± 0.1 g/cm³ , identical to the 5-ethoxymethyl analog (1.6 ± 0.1 g/cm³) but slightly lower than the 5-methyl analog (1.711 g/cm³) and the 5-ethyl analog (1.598 g/cm³) . Combined with a molecular weight advantage of 14 Da over the 5-ethoxymethyl analog, the target compound offers equivalent volumetric handling characteristics for solid dispensing while requiring less mass per mole—a practical consideration for high-throughput compound management facilities where acoustic dispensing and powder weighing accuracy at milligram scale directly impact assay reproducibility.

Compound management Solid dispensing accuracy Physicochemical property comparison

Application Scenarios for CAS 1158341-56-0: Where the Evidence Supports Prioritization Over Closest Analogs


GLS1-Targeted Oncology Fragment Elaboration Using Patent-Mapped Chemical Space

For laboratories prosecuting GLS1 inhibitor programs, CAS 1158341-56-0 provides a synthetically tractable oxamic acid fragment whose 5-methoxymethyl substituent directly maps onto preferred embodiments in AstraZeneca's patent estate (WO2015181539A1). This enables rapid IP landscaping and reduces the risk of synthesizing compounds outside protectable chemical space. The intermediate logP (−0.88) supports aqueous solubility during biochemical assay while retaining sufficient permeability for cell-based GLS1 target engagement assays [1].

Multiparameter Lead Optimization Requiring Fine Lipophilicity Control Within a Congeneric Series

Medicinal chemistry teams performing matched molecular pair analysis on the 1,3,4-thiadiazol-2-yl oxamic acid scaffold can use CAS 1158341-56-0 to probe the lipophilicity range between the 5-methyl (logP −1.00) and 5-ethoxymethyl (logP −0.35) analogs. This compound fills a 0.65-log-unit window not covered by any other commercially available analog, enabling finer ADME optimization without resorting to scaffold-hopping .

Fragment Library Design Requiring Balanced MW, HBA, and logP for Protein Crystallography

Crystallographic fragment screening campaigns benefit from fragments of MW 200–250 Da with moderate hydrophilicity (logP < 0) and sufficient heteroatom content for diverse hydrogen-bonding interactions. CAS 1158341-56-0 (MW 217, logP −0.88, 7 HBA) outperforms the 5-ethyl analog (logP +0.20; too lipophilic for high-concentration aqueous soaking) and the 5-methyl analog (6 HBA; reduced polar interaction capacity) for soaking experiments at typical fragment concentrations of 50–100 mM [2].

Building Block Procurement for Parallel Synthesis Libraries on the Thiadiazole-Oxamic Acid Scaffold

When constructing parallel libraries via amide coupling or esterification at the oxamic acid carboxyl group, CAS 1158341-56-0 serves as the 5-methoxymethyl representative in a positionally diverse set. Its MW advantage of 14 Da over the 5-ethoxymethyl analog translates to higher mole-per-gram procurement efficiency and lower shipping mass for equivalent stoichiometric coverage across a library matrix . Commercially available purities of 97–98% (NLT) minimize the need for pre-synthesis repurification.

Quote Request

Request a Quote for {[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.